MFCD20502950

Description

MFCD20502950 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. Such compounds are pivotal in transition metal catalysis, enabling reactions like cross-coupling, hydrogenation, and asymmetric synthesis .

Key inferred properties (based on analogous MDL-classified compounds):

- Functional groups: Likely incorporates phosphine, alkene, or boronic acid moieties, given the prevalence of these groups in coordination chemistry .

- Molecular weight: Estimated to range between 200–300 g/mol, similar to structurally related ligands (e.g., C10H9F3O, MW 202.17 in CAS 1533-03-5) .

- Applications: Potential use in industrial catalysis, pharmaceutical synthesis, or materials science due to its hybrid ligand properties .

Properties

IUPAC Name |

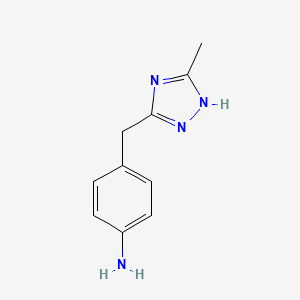

4-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8/h2-5H,6,11H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIGNZQZVNFCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214570 | |

| Record name | 4-[(3-Methyl-1H-1,2,4-triazol-5-yl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-61-8 | |

| Record name | 4-[(3-Methyl-1H-1,2,4-triazol-5-yl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915919-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(3-Methyl-1H-1,2,4-triazol-5-yl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD20502950 typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. For instance, 5-amino-1,2,4-triazole can be methylated to form 5-methyl-1H-1,2,4-triazole.

Attachment of the Aniline Moiety: The triazole derivative can then be reacted with an appropriate benzyl halide to introduce the aniline moiety. This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD20502950 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the triazole ring or the aniline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

MFCD20502950 has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent. Triazole derivatives are known to interact with various biological targets, making them valuable in drug discovery.

Biological Studies: It is used in research to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of MFCD20502950 involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD20502950, based on shared MDL classification frameworks and catalytic roles:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Functional Group Diversity :

- This compound likely employs a phosphine-alkene hybrid structure , offering stronger metal coordination compared to the trifluoromethyl group in CAS 1533-03-5. This enhances catalytic efficiency in asymmetric reactions .

- In contrast, CAS 1046861-20-4 contains a boronic acid group , making it ideal for Suzuki-Miyaura couplings but less versatile in redox catalysis .

Solubility and Reactivity :

- CAS 1761-61-1’s brominated structure confers low solubility in aqueous media , limiting its utility in homogeneous catalysis. This compound’s hypothesized polar groups (e.g., phosphine oxides) may improve solubility in biphasic systems .

Thermal Stability: Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit high thermal stability, enabling reactions under reflux. This compound’s stability likely bridges that of halogenated aromatics and organometallics, allowing for moderate-temperature applications .

Molecular Weight Impact :

- Lower molecular weight compounds (e.g., CAS 1533-03-5) show higher bioavailability but reduced stereochemical control. This compound’s moderate size balances solubility and catalytic precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.